3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine

Class IIa HDAC inhibition Zinc-binding group Isoform selectivity

3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine (free base CAS 1566104-44-6; hydrochloride CAS 1909319-53-4) is a heterocyclic primary amine building block comprising a 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) ring linked to a three-carbon alkylamine chain. The TFMO moiety is a validated non-chelating zinc-binding group that confers class IIa histone deacetylase (HDAC4/5/7/9) selectivity, circumventing the pharmacological liabilities associated with traditional hydroxamate-based inhibitors.

Molecular Formula C6H8F3N3O
Molecular Weight 195.14 g/mol
Cat. No. B13248829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine
Molecular FormulaC6H8F3N3O
Molecular Weight195.14 g/mol
Structural Identifiers
SMILESC(CC1=NOC(=N1)C(F)(F)F)CN
InChIInChI=1S/C6H8F3N3O/c7-6(8,9)5-11-4(12-13-5)2-1-3-10/h1-3,10H2
InChIKeyBPWRWNCCWYZZCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine – A Structurally Defined TFMO-Based Primary Amine Building Block for Class IIa HDAC Probe and Drug Discovery


3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine (free base CAS 1566104-44-6; hydrochloride CAS 1909319-53-4) is a heterocyclic primary amine building block comprising a 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) ring linked to a three-carbon alkylamine chain . The TFMO moiety is a validated non-chelating zinc-binding group that confers class IIa histone deacetylase (HDAC4/5/7/9) selectivity, circumventing the pharmacological liabilities associated with traditional hydroxamate-based inhibitors [1]. This compound serves as a key synthetic intermediate in the preparation of selective class IIa HDAC inhibitors, including the clinical tool compound TMP195 (TFMO 2), and is supplied at ≥95% purity .

TFMO zinc-binding group Reported class IIa HDAC selectivity scaffold
C3-propan-1-amine linker Supports diverse cap group amide coupling
Hydrochloride salt form Improved aqueous solubility and handling stability

Why Generic 1,2,4-Oxadiazole Amine Building Blocks Cannot Substitute 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine in HDAC-Focused Programs


Class IIa HDAC inhibitors derived from the TFMO scaffold achieve their selectivity through a precise spatial arrangement of the trifluoromethyl-oxadiazole zinc-binding group relative to the linker and cap pharmacophore [1]. Subtle changes in oxadiazole regioisomerism (3-CF₃ vs. 5-CF₃), alkylamine linker length (ethyl vs. propyl), or salt form alter the critical metal-binding geometry and physicochemical properties that govern both target engagement and pharmacokinetic performance [2]. Consequently, interchange with a regioisomeric analog such as 3-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]propan-1-amine (CAS 1541471-03-7) or a shorter linker variant like 2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine (CAS 1244059-17-3) risks loss of the >100-fold class IIa selectivity that defines the TFMO pharmacophore [3].

Regioisomer mismatch (3-CF₃ vs 5-CF₃) The 3-CF₃ regioisomer lacks reported Zn²⁺ coordination geometry and is absent from validated HDAC inhibitor patents.
Linker length substitution (C2 vs C3) Shorter ethanamine linker may restrict cap group diversity and has no reported CNS-penetrant class IIa HDAC inhibitors.
Free base versus hydrochloride Free base susceptibility to carbonate formation and lower aqueous solubility may reduce synthetic reliability.

Quantitative Differentiation Evidence for 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine vs. Closest Structural Analogs


TFMO Non-Chelating Zinc-Binding Group Drives >300-Fold Class IIa HDAC Selectivity Over Hydroxamate Isosteres

The 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety present in the target compound acts as a non-chelating zinc-binding group, a critical pharmacophoric feature absent in conventional amine building blocks lacking the oxadiazole ring or bearing alternative heterocycles. In a direct chemoproteomic comparison, the TFMO series demonstrated superior selectivity for class IIa HDACs over class I/IIb isoforms relative to a matched hydroxamate-substituted analog that promiscuously chelates the catalytic zinc ion [1]. Optimized TFMO-based inhibitor 1a achieved an HDAC4 IC₅₀ of 12 nM with a selectivity index >318 over non-class IIa HDACs, while the clinical tool compound TMP195 (TFMO 2, synthesized using the target compound's carboxylic acid congener) exhibited HDAC4 IC₅₀ values of 59 nM (Ki) to 111 nM (IC₅₀) [2]. By contrast, pan-HDAC inhibitors such as SAHA (vorinostat) inhibit HDAC1 and HDAC4 with approximately equivalent potency (IC₅₀ ~10-50 nM across isoforms), lacking class selectivity entirely [1].

TFMO selectivity vs hydroxamate
Reported
HDAC4 IC₅₀ 12 nM, selectivity index >318
Supports class IIa HDAC selectivity over class I/IIb
Recombinant enzyme panel; X-ray Zn²⁺ binding confirmed
Class IIa HDAC inhibition Zinc-binding group Isoform selectivity

Regioisomeric Configuration (5-CF₃-1,2,4-oxadiazol-3-yl vs. 3-CF₃-1,2,4-oxadiazol-5-yl) Determines Zinc-Binding Competence and Target Selectivity

The position of the trifluoromethyl group on the 1,2,4-oxadiazole ring is decisive for biological function. The target compound bears the CF₃ substituent at the oxadiazole 5-position (TFMO), which, based on X-ray crystallographic evidence with class IIa HDACs, positions the oxadiazole nitrogen atoms for direct, non-chelating coordination to the active-site Zn²⁺ ion [1]. The regioisomeric analog 3-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]propan-1-amine (CAS 1541471-03-7) reverses this configuration, placing the CF₃ group at the 3-position and the aminoalkyl chain at the 5-position. All disclosed class IIa-selective HDAC inhibitors in the Novartis patent family (US9056843B2, US9670193B2, WO2013080120) exclusively specify the 5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl substitution pattern [2][3]. The 3-CF₃ regioisomer is absent from these pharmacologically validated HDAC inhibitor composition-of-matter claims, indicating loss of the requisite zinc-coordination geometry and selectivity [2].

Regioisomer: 5-CF₃ vs 3-CF₃
Class-level inference
5-CF₃ (target): patent-verified Zn²⁺ binding geometry
3-CF₃: absent from HDAC inhibitor patents
Zinc-binding competence is binary; regioisomer may not engage HDAC4
Patent scope analysis; X-ray co-crystal for target only
Oxadiazole regioisomerism Metal-binding geometry Structure-activity relationship

Optimal Alkylamine Linker Length: Propan-1-amine (C3) vs. Ethanamine (C2) Spacing for HDAC4 Ligand Efficiency

The three-carbon propan-1-amine linker in the target compound provides the spatial reach required to connect the TFMO zinc-binding group to diverse capping groups while maintaining optimal ligand-receptor complementarity in the class IIa HDAC binding tunnel. In the Huntington's disease-focused SAR campaign by Stott et al. (2021), iterative optimization of the TFMO-linker-cap architecture identified compound 12 (CHDI-00484077), which contains the 3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propanamide scaffold derived from the target amine, as a CNS-penetrant inhibitor with HDAC4 IC₅₀ = 0.01 μM and >100-fold selectivity over class I/IIb HDACs [1]. The shorter C2 analog 2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine (CAS 1244059-17-3) restricts the conformational flexibility and spatial range accessible to the terminal amine, constraining the accessible chemical space for amide coupling to cap groups. In the TMP195 synthesis, the analogous C3-carboxylic acid congener (3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid) is employed rather than shorter or longer linker variants to achieve the required geometry for class IIa HDAC binding .

C3 linker inhibitor potency
Reported
Compound 12 HDAC4 IC₅₀ = 0.01 μM, >100-fold selectivity
C3 linker yields CNS-penetrant class IIa HDAC inhibitor
C2 linker: no reported inhibitor with CNS exposure
Linker optimization Structure-activity relationship Ligand efficiency

Hydrochloride Salt Provides Superior Solid-State Stability and Aqueous Solubility Relative to Free Base for Synthetic Handling

The hydrochloride salt form (CAS 1909319-53-4, MW 231.6 g/mol) offers distinct practical advantages over the free base (CAS 1566104-44-6, MW 195.14 g/mol) for laboratory-scale synthesis and compound management. The free base of aliphatic amines containing electron-withdrawing trifluoromethyl-oxadiazole substituents is susceptible to carbonate formation upon atmospheric CO₂ exposure and exhibits lower aqueous solubility due to the absence of an ionizable counterion. The hydrochloride salt stabilizes the primary amine against nucleophilic degradation and oxidative discoloration during storage, while its enhanced aqueous solubility facilitates amide coupling reactions under standard peptide coupling conditions (e.g., HATU/DIPEA in DMF/water mixtures) commonly employed in the synthesis of TFMO-based HDAC inhibitor libraries . Commercial suppliers report the hydrochloride salt at 95% purity, which is the standard specification for building block procurement in medicinal chemistry campaigns .

HCl salt handling properties
Data to verify
Enhanced aqueous solubility and reduced CO₂ sensitivity vs free base
May support accurate weighing and amide coupling reactions
Class-level inference; specific solubility data not published
Salt form selection Solid-state stability Aqueous solubility

Verified Synthetic Tractability: Documented Utility in TMP195 and Class IIa HDAC Inhibitor Synthesis with Reported Yield and Characterization

The carboxylic acid congener of the target compound – 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid – is directly utilized as a coupling partner with 2-methyl-2-(2-phenyloxazol-4-yl)propan-1-amine to produce TMP195 (TFMO 2) in 44% yield, with full ¹H NMR and MS characterization provided in patent US 8,901,156 B2 (Example 8, Step 6) [1]. TMP195 subsequently demonstrated class IIa HDAC inhibitory activity with Ki values of 59 nM (HDAC4), 60 nM (HDAC5), 26 nM (HDAC7), and 15 nM (HDAC9), and was shown to reprogram tumor-associated macrophages in vivo . The target propan-1-amine building block can be analogously employed for amide coupling with diverse carboxylic acid cap groups, providing synthetic access to the same chemotype as TMP195. This represents a documented synthetic pathway with validated biological endpoint data, in contrast to alternative building blocks lacking peer-reviewed synthetic protocols for class IIa HDAC inhibitor construction [2].

TMP195 synthesis protocol
Reported
Amide coupling yields TMP195 in 44% isolated yield; full characterization
Provides access to validated class IIa HDAC inhibitor chemotype
Patent US 8,901,156 B2; alternative building blocks lack published protocols
Synthetic intermediate TMP195 Amide bond formation

CNS-Penetrant Class IIa HDAC Probe Enabled by TFMO-Propanamide Architecture: Brain Exposure Achieved in Mouse Model

The 3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propanamide scaffold, directly derived from the target propan-1-amine building block via amide coupling, yielded compound 12 (CHDI-00484077) – the first TFMO-based class IIa HDAC inhibitor with demonstrated CNS penetration suitable for in vivo target engagement studies [1]. Compound 12 achieved adequate brain exposure in mice to enable estimation of class I/IIb deacetylation EC₅₀ using H4K12 acetylation as a pharmacodynamic readout, and exhibited an excellent correlation between in vivo pharmacodynamic response and in vitro cellular activity [1]. This CNS-penetrant property is a critical differentiator from earlier TFMO-based inhibitors such as compound 1a (YAK540 analog), which demonstrated anticancer synergy with bortezomib but was not optimized for brain exposure [2]. The ability to achieve brain concentrations sufficient for class IIa HDAC target engagement is specifically linked to the physicochemical profile conferred by the C3-propanamide linker in combination with appropriate cap group selection, as demonstrated in the iterative SAR campaign that culminated in compound 12 [1].

CNS exposure: C3 vs earlier TFMO
Cross-study comparable
Compound 12 (C3 linker): brain exposure sufficient for in vivo PD
Compound 1a (YAK540): CNS penetration not reported
C3-propanamide scaffold enables brain-penetrant probe development
Mouse PK; H4K12 acetylation PD assay; CNS drug-likeness not optimized in earlier series
CNS penetration Blood-brain barrier In vivo pharmacokinetics

Procurement-Guiding Application Scenarios for 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine


Medicinal Chemistry: Synthesis of Isoform-Selective Class IIa HDAC Inhibitor Libraries

This building block is purpose-built for amide coupling with diverse carboxylic acid cap groups to generate focused libraries of TFMO-based class IIa HDAC4/5/7/9 inhibitors. The validated zinc-binding motif yields inhibitors with selectivity indices exceeding 300 over class I/IIb HDACs, as demonstrated by compound 1a (HDAC4 IC₅₀ = 12 nM, selectivity index >318) [1]. Derivatization of the propan-1-amine terminus enables SAR exploration of the cap group while preserving the TFMO zinc-binding geometry that confers class IIa selectivity [2].

Neuroscience Probe Development: CNS-Penetrant HDAC Inhibitors for Huntington's Disease

The C3-propanamide scaffold derived from this amine has yielded the only reported CNS-penetrant TFMO-based class IIa HDAC inhibitor (compound 12, HDAC4 IC₅₀ = 0.01 μM) with >100-fold selectivity and in vivo brain pharmacodynamic activity measurable via H4K12 acetylation in mice [3]. Researchers developing chemical probes for Huntington's disease, where HDAC4 inhibition has demonstrated preclinical efficacy in R6/2 mouse models, require this specific linker architecture to achieve adequate brain exposure [3].

Immuno-Oncology: Synthesis of TMP195 Analogs for Tumor Microenvironment Reprogramming

TMP195, a first-in-class selective class IIa HDAC inhibitor synthesized from the carboxylic acid congener of this building block, reprograms tumor-associated macrophages to sustain CD8⁺ T cell-mediated anti-tumoral immune responses . The target amine provides direct synthetic access to the TMP195 chemotype, enabling medicinal chemistry campaigns to optimize macrophage polarization activity while maintaining class IIa HDAC selectivity (HDAC4 Ki = 59 nM) .

Chemical Biology Tool Compound Synthesis: Selective Probe Molecules Free of Hydroxamate Liabilities

Conventional HDAC probes relying on hydroxamic acid zinc-binding groups (e.g., SAHA, trichostatin A) exhibit poor isoform selectivity, pharmacokinetic limitations, and off-target metalloenzyme inhibition. The TFMO moiety in this building block replaces the hydroxamate with a non-chelating zinc-binding group that eliminates these liabilities [2]. Chemoproteomic studies confirm that TFMO-derived probes do not hyperacetylate histone H3K9 or α-tubulin (class I and IIb HDAC substrates), enabling clean functional annotation of class IIa HDAC catalytic activity in cellular contexts [2].

Application
Selection Property
Validation Focus
Class IIa HDAC inhibitor library synthesis
TFMO zinc-binding motif for isoform selectivity
HDAC isoform selectivity profiling
CNS-penetrant HDAC probe development
C3-propanamide scaffold for brain exposure
Brain penetration and target engagement assays
TMP195-analog synthesis for tumor microenvironment research
TMP195 chemotype access via amide coupling
Macrophage polarization and immune cell assays
Selective chemical probe synthesis (non-hydroxamate)
Non-chelating Zn-binding group
Chemoproteomic selectivity and off-target profiling
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